molecular formula C19H20F2N6O2S B2747412 2,6-difluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 954002-30-3

2,6-difluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No. B2747412
CAS RN: 954002-30-3
M. Wt: 434.47
InChI Key: UTUPHEHIZLMPPF-UHFFFAOYSA-N
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Description

The compound “2,6-difluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide” is a complex organic molecule. It contains several functional groups, including a pyrazolo[3,4-d]pyrimidin-1-yl group, a morpholino group, and a methylthio group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrazolo[3,4-d]pyrimidin-1-yl group, for example, is a bicyclic structure with nitrogen atoms in the ring .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions at their functional groups. For example, the methylthio group could potentially be oxidized to a sulfoxide or sulfone .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar functional groups, the size and shape of the molecule, and the presence of aromatic rings could all influence its properties .

Scientific Research Applications

Heterocyclic Synthesis Applications

Research has demonstrated the utility of related compounds in the synthesis of novel heterocyclic derivatives. For instance, compounds incorporating morpholine and pyrimidine moieties have been synthesized through intramolecular cyclization, showcasing the versatility of these chemical structures in generating complex heterocyclic systems (Ho & Suen, 2013). These synthesized compounds have potential applications in medicinal chemistry due to their structural complexity and diversity.

Antiviral and Anticancer Applications

Studies on benzamide-based 5-aminopyrazoles and their fused heterocycles have shown significant antiviral activities against the H5N1 subtype of the influenza A virus. This highlights the potential of similar compounds in the development of new antiviral agents (Hebishy, Salama, & Elgemeie, 2020). Additionally, novel pyrazolopyrimidines derivatives have been identified as anticancer and anti-5-lipoxygenase agents, further underscoring the therapeutic potential of these chemical frameworks (Rahmouni et al., 2016).

Antimicrobial Applications

Research into novel pyrimidine and thiophene derivatives has revealed their potential as antimicrobial agents. Specifically, certain derivatives have shown activity against resistant strains of bacteria, indicating their promise in addressing antimicrobial resistance challenges (Sheikhi-Mohammareh, Mashreghi, & Shiri, 2020). This aligns with the ongoing need for new antimicrobial compounds in the fight against drug-resistant pathogens.

Anti-Inflammatory Applications

Compounds derived from related chemical structures have also been explored for their anti-inflammatory properties. This is particularly relevant for the design of new therapeutic agents targeting inflammatory disorders, where modulation of specific biochemical pathways is crucial (Amr et al., 2008).

Future Directions

The future directions for research on this compound would likely depend on its potential applications. If it shows promise in medicinal chemistry, for example, further studies could be conducted to optimize its structure and evaluate its biological activity .

properties

IUPAC Name

2,6-difluoro-N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N6O2S/c1-30-19-24-16(26-7-9-29-10-8-26)12-11-23-27(17(12)25-19)6-5-22-18(28)15-13(20)3-2-4-14(15)21/h2-4,11H,5-10H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUPHEHIZLMPPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2CCNC(=O)C3=C(C=CC=C3F)F)C(=N1)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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